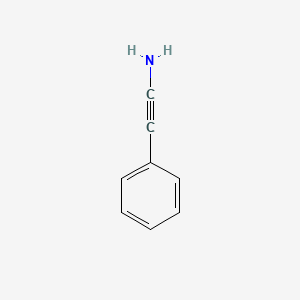

2-Phenylethynamine

描述

Structure

3D Structure

属性

IUPAC Name |

2-phenylethynamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N/c9-7-6-8-4-2-1-3-5-8/h1-5H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTCLFEMMPGBNOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40491998 | |

| Record name | Phenylethyn-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40491998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85739-51-1 | |

| Record name | Phenylethyn-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40491998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Novel Formation Pathways of 2 Phenylethynamine

Established Laboratory Synthesis Routes to 2-Phenylethynamine

Precursor-Based Conversions in Organic Synthesis

The synthesis of this compound can be achieved through various precursor-based conversions in organic synthesis. One established method involves the flash vacuum pyrolysis (FVP) of specific heterocyclic precursors. For instance, the isoxazolone 11 readily produces this compound (PhC≡CNH2) through FVP. researchgate.netresearchgate.net This method is particularly useful for generating kinetically unstable and sensitive compounds. researchgate.net The process involves the thermal decomposition of the precursor under high vacuum, leading to the formation of the desired acetylene (B1199291) derivative, which is then isolated at low temperatures. researchgate.net

Another approach to synthesizing similar structures, such as 2-phenylethylamine, involves the reduction of benzyl (B1604629) cyanide. orgsyn.org While not directly producing the ethynamine (B15468757), this highlights a common strategy of precursor conversion. The reduction can be carried out using a Raney nickel catalyst under high pressure and temperature, with the addition of ammonia (B1221849) to minimize the formation of secondary amines. orgsyn.org A modified procedure utilizes methanolic ammonia for the catalytic reduction of cyanides, yielding excellent results for various substituted β-phenylethylamines. orgsyn.org Furthermore, phenylacetamide can be reduced using a zinc borohydride (B1222165) solution in tetrahydrofuran (B95107) with toluene (B28343) to produce phenylethylamine. google.com

Photochemical Routes to Phenylethynamine Derivatives, e.g., from Cyclopropenones

Photochemical methods provide an alternative route to phenylethynamine and its derivatives. The photodecarbonylation of cyclopropenones is a key reaction in this context. UV irradiation of alkyl-, aryl-, and heteroatom-substituted cyclopropenones leads to the quantitative loss of carbon monoxide and the formation of the corresponding alkynes. nih.gov

Specifically, flash photolysis of 2-(N-(pentafluorophenyl)amino)-3-phenylcyclopropenone (4 ) in an aqueous solution has been shown to produce N-(pentafluorophenyl)phenylethynamine (3 ) via a photodecarbonylation reaction. acs.org This reaction proceeds through a zwitterionic intermediate formed by the cleavage of a carbon-carbon bond in the cyclopropenone ring, which then rapidly loses carbon monoxide. nih.gov The quantum yield for this type of reaction can be quite high, exceeding 70% for some aryl-substituted cyclopropenones. nih.gov This method has also been applied to the in situ generation of complex structures like enediynes. nih.gov

It is worth noting that the photolysis of 2-(N-(pentafluorophenyl)amino)-3-phenylcyclopropenone also yields 2-phenyl-3-[N-(pentafluorophenyl)amino]acrylic acid through a previously unobserved photochemical ring-opening process. vdoc.pub

Radical Recombination Mechanisms in this compound Formation

Theoretical and Experimental Investigations of Interstellar Formation Pathways

The formation of this compound in interstellar environments is proposed to occur through radical recombination mechanisms. uhmreactiondynamics.org These barrierless and highly exoergic reactions are considered dominant formation pathways in the cold, low-density conditions of interstellar space. uhmreactiondynamics.org

One proposed pathway involves the reaction of the phenyl radical (C6H5•) with the aminoethynyl radical (•C≡CNH2). uhmreactiondynamics.org These radicals can be formed from the decomposition of benzene (B151609) and ethynamine, respectively, upon interaction with galactic cosmic rays (GCRs). uhmreactiondynamics.org The phenyl and aminoethynyl radicals then recombine without an energy barrier to form this compound. uhmreactiondynamics.org

Another viable route is the reaction between the amino radical (•NH2) and the phenylethynyl radical (C6H5C≡C•). uhmreactiondynamics.org Similar to the first pathway, these radicals can be generated from precursor molecules like ammonia and phenylacetylene (B144264) and subsequently recombine in a barrierless reaction to yield this compound. uhmreactiondynamics.org Theoretical calculations support these radical-radical reactions as efficient pathways for the formation of this compound and other nitrogen-containing aromatic molecules in interstellar analog ices. uhmreactiondynamics.org The study of such reactions provides crucial insights into the origins of prebiotic molecules in space. uhmreactiondynamics.orgastrobiology.comnih.gov

Emerging Synthetic Strategies for this compound Analogs

While direct emerging strategies for this compound are not extensively detailed in the provided results, the synthesis of its analogs and related structures points to ongoing developments in synthetic methodology. For instance, palladium-catalyzed reactions are prominent in forming related structures. The synthesis of 2,5-disubstituted furans via palladium-catalyzed annulation of alkyl 3-oxo-6-heptynoates with aryl halides demonstrates the power of this approach in creating complex molecules from acetylenic precursors. acs.org Similarly, nickel-catalyzed reactions are used for the formation of aryl ethers from aryl halides, which can be precursors to other functionalized aromatic compounds. acs.org

The development of new synthetic routes for melatonin (B1676174) analogues, which are substituted indolylalkylamides, also showcases relevant strategies. researchgate.net These methods involve the Fischer reaction of arylhydrazines with amidoketones, allowing for the one-step creation of the indole (B1671886) core with an attached amidoalkyl chain. researchgate.net Such innovative approaches in heterocyclic and aromatic chemistry could potentially be adapted for the novel synthesis of this compound and its derivatives.

Interactive Data Table: Synthesis Precursors and Methods

| Precursor | Product | Method | Key Conditions |

|---|---|---|---|

| Isoxazolone 11 | This compound | Flash Vacuum Pyrolysis | High vacuum, thermal decomposition |

| 2-(N-(pentafluorophenyl)amino)-3-phenylcyclopropenone (4 ) | N-(pentafluorophenyl)phenylethynamine (3 ) | Photodecarbonylation | UV irradiation, aqueous solution |

| Benzyl cyanide | 2-Phenylethylamine | Catalytic Reduction | Raney nickel, high pressure/temperature, ammonia |

| Phenylacetamide | Phenylethylamine | Reduction | Zinc borohydride, THF/toluene |

| Phenyl radical + Aminoethynyl radical | This compound | Radical Recombination | Interstellar medium conditions |

Chemical Reactivity and Mechanistic Investigations of 2 Phenylethynamine

Isomerization Dynamics and Tautomeric Equilibria of Phenylethynamines

A key aspect of ynamine chemistry is their ability to isomerize into ketenimines. This tautomeric relationship is a dynamic equilibrium that can be influenced by various factors, including catalysis and the substitution pattern on the nitrogen atom.

The isomerization of a primary or secondary ynamine, such as 2-phenylethynamine, to its corresponding ketenimine is a well-documented process that can proceed through either acid- or base-catalyzed pathways. acs.orgresearchgate.net

In the acid-catalyzed pathway , the reaction is initiated by the protonation of the ynamine at the β-carbon. acs.orgresearchgate.net This step is typically rate-determining and leads to the formation of a keteniminium ion. researchgate.net For primary and secondary ynamines, this intermediate then rapidly loses a proton from the nitrogen atom to yield the neutral ketenimine. researchgate.net

The base-catalyzed pathway is available to primary and secondary ynamines that possess an ionizable N-H bond. acs.orgresearchgate.net This mechanism involves an initial, rapid deprotonation of the nitrogen atom to form an ynamide anion. acs.orglookchem.com This is followed by a rate-determining protonation of the ynamide anion at the β-carbon, often by a water molecule, to give the ketenimine. lookchem.com

For certain ynamides, isomerization can also be a prelude to further reactions, such as intra- or intermolecular [4+2] cycloadditions, where the initial isomerization of the triple bond creates an electron-rich diene. rsc.org

Kinetic studies, often employing techniques like flash photolysis, have provided significant insights into the dynamics of ynamine-ketenimine tautomerism. acs.orgmuni.cz The rate of this interconversion is highly dependent on the pH of the solution, with both acid and base catalysis accelerating the process for primary and secondary ynamines. researchgate.netlookchem.com For tertiary ynamines, which lack an N-H bond, only acid catalysis is observed. researchgate.net

The study of N-(pentafluorophenyl)phenylethynamine revealed that the isomerization to the corresponding ketenimine is catalyzed by both acids and bases. lookchem.com Rate measurements in various buffer solutions have helped to elucidate the specific catalytic roles of different species in the proton transfer steps. acs.org For instance, in acetic acid and biphosphate ion buffers, the catalysis was found to be entirely of the general base type for the base-catalyzed pathway. acs.org

Solvent isotope effects have also been a valuable tool in these kinetic investigations. For example, the comparison of reaction rates in H₂O and D₂O can help to confirm the nature of the proton transfer in the rate-determining step. acs.org

Acid-Base Properties and Proton Transfer Processes of Phenylethynamines

The electronic nature of the phenylethynyl group significantly influences the acid-base properties of the attached nitrogen atom. This leads to some remarkable characteristics in terms of both the acidity of the N-H bond and the basicity of the molecule.

Ynamines with an N-H bond are surprisingly strong nitrogen acids. acs.orglookchem.com The powerful electron-withdrawing effect of the adjacent carbon-carbon triple bond greatly enhances the acidity of the N-H proton. muni.cz This effect has been quantified through kinetic studies. For N-(pentafluorophenyl)phenylethynamine, the acidity constant (pKa) was determined to be 10.23 in aqueous solution. acs.orglookchem.comacs.org This makes it a significantly stronger acid than typical amines. acs.org This acid-strengthening effect of the acetylenic group is estimated to be around 10 pK units, or 14 kcal/mol. lookchem.com

Conversely, ynamines are very weak bases. lookchem.comcdnsciencepub.com Studies on a series of phenylynamines in concentrated aqueous perchloric acid have shown that they are not significantly protonated even in highly acidic solutions. cdnsciencepub.com This has allowed for the establishment of upper limits for the pKa of their conjugate acids. For instance, the upper limit for the pKa of the conjugate acid of phenylynamine (PhC≡CNH₃⁺) is -2.7, and for tertiary ynamines, it can be as low as -3.1. cdnsciencepub.com The base-weakening effect of the phenylethynyl group compared to a saturated alkyl group is at least 12.5 pK units. cdnsciencepub.com

Table 1: Acidity and Basicity Data for Selected Phenylethynamines

| Compound | pKa (of N-H) | pKa (of conjugate acid) |

| N-(pentafluorophenyl)phenylethynamine | 10.23 acs.orglookchem.comacs.org | - |

| Phenylynamine | - | ≤ -2.7 cdnsciencepub.com |

| N-isopropylphenylynamine | - | ≤ -1.6 cdnsciencepub.com |

| N,N-disubstituted phenylynamines | - | ≤ -3.1 cdnsciencepub.com |

Note: The pKa of the conjugate acid represents the equilibrium for the protonation of the nitrogen atom.

Proton transfer is a fundamental process in the chemistry of phenylethynamines, and it is subject to catalysis. As discussed in the context of isomerization, both general acids and general bases can catalyze the protonation and deprotonation steps. acs.org

Acid catalysis is prominent in the hydration of ynamines, which proceeds through the ketenimine intermediate. acs.org The rate-determining step is the proton transfer to the β-carbon of the ynamine. acs.org This process can be catalyzed by various Brønsted acids. rsc.orgsioc-journal.cn For example, the intramolecular hydroalkoxylation of ynamides can be initiated by a small amount of a strong Brønsted acid, which protonates the ynamide to form a keteniminium intermediate. rsc.orgsioc-journal.cn

Base catalysis is observed in the deprotonation of the N-H bond of primary and secondary ynamines. acs.org The rate profile for the isomerization of N-(pentafluorophenyl)phenylethynamine shows a region of base catalysis which becomes saturated at higher base concentrations, allowing for the determination of the ynamine's pKa. acs.org In some reactions, a base like sodium tert-butoxide can deprotect an ynamide to generate a ketenimine intermediate, which then participates in further reactions. academie-sciences.fr

Nucleophilic and Electrophilic Reactions of the Ethynamine (B15468757) Moiety

The polarized nature of the carbon-carbon triple bond in phenylethynamines allows them to react with both electrophiles and nucleophiles. researchgate.netbrad.ac.uk The β-carbon is nucleophilic, while the α-carbon is electrophilic. brad.ac.uk

Nucleophilic Reactions: The electron-rich β-carbon of the ethynamine group is susceptible to attack by electrophiles. This is a common reactivity pattern for ynamines and ynamides. brad.ac.uk For instance, protonation, a reaction with an electrophile (H⁺), occurs at this position. acs.orgresearchgate.net

Electrophilic Reactions: The α-carbon of the ethynamine moiety is electrophilic and can be attacked by nucleophiles. brad.ac.uk This reactivity is often enhanced by acid activation, which forms a more electrophilic keteniminium intermediate. researchgate.net A wide range of nucleophiles, including those based on carbon, oxygen, and nitrogen, can add to the α-position. rsc.orgunacademy.com For example, the palladium-catalyzed hydroalkoxylation of ynamides with 1,3-diones involves the nucleophilic attack of the dione (B5365651) at the electrophilic α-position of the triple bond. rsc.org Similarly, silver-catalyzed additions of N,N-dialkylanilines to ynamides proceed via nucleophilic attack at the α-site of a keteniminium intermediate. rsc.org

Furthermore, phenylethynamines and their derivatives can participate in cycloaddition reactions. For example, ynamides can undergo [2+2] cycloadditions with various partners. rsc.orgnih.gov These reactions highlight the versatility of the ethynamine group in constructing complex molecular frameworks.

Hydrolytic Transformations of Phenylethynamine Derivatives

The study of ynamines, a class of compounds containing a carbon-carbon triple bond adjacent to a nitrogen atom, reveals unique reactivity patterns, particularly in aqueous environments. Research into the hydrolytic transformations of phenylethynamine derivatives has provided insight into the mechanisms governing their reactivity.

A notable example involves the investigation of N-(pentafluorophenyl)phenylethynamine. acs.orgacs.org This derivative is generated via the flash photolytic decarbonylation of 2-(N-(pentafluorophenyl)amino)-3-phenylcyclopropenone in an aqueous solution. acs.orgacs.org Once formed, the ynamine exhibits rapid isomerization to N-(pentafluorophenyl)phenylketenimine. acs.org This isomerization proceeds through two distinct pathways: an acid-catalyzed route involving the rate-determining protonation of the β-carbon of the ynamine, and a base-catalyzed route. acs.org The base-catalyzed mechanism involves an initial equilibrium ionization of the N-H bond to form an ynamide ion, which is followed by the rate-determining protonation of its β-carbon. acs.org

The ultimate product of this reaction sequence is N-(pentafluorophenyl)phenylacetamide, which results from the hydration of the ketenimine intermediate. acs.orgresearchgate.net Concurrently, the initial flash photolysis also yields 2-phenyl-3-(N-(pentafluorophenyl)amino)acrylic acid through a photochemical ring-opening process. acs.orgacs.org The hydrolysis of this aminoacrylic acid derivative produces pentafluoroaniline and 2-phenylformylacetic acid. The latter subsequently undergoes decarboxylation to yield phenylacetaldehyde. acs.orgresearchgate.net

| Starting Derivative | Transformation Pathway | Intermediate(s) | Final Product(s) |

| N-(pentafluorophenyl)phenylethynamine | Isomerization followed by hydration | N-(pentafluorophenyl)phenylketenimine | N-(pentafluorophenyl)phenylacetamide acs.orgresearchgate.net |

| 2-phenyl-3-(N-(pentafluorophenyl)amino)acrylic acid | Hydrolysis followed by decarboxylation | 2-phenylformylacetic acid | Pentafluoroaniline, Phenylacetaldehyde acs.orgresearchgate.net |

Derivatization Reactions for Functional Group Modification

Derivatization is a chemical modification process used to convert a compound into a product with different chemical and physical properties that is more suitable for a specific analytical method, such as High-Performance Liquid Chromatography (HPLC). journalajacr.comresearchgate.net The primary goal of derivatizing a compound like this compound is to enhance its detectability. journalajacr.comresearchgate.net This is often achieved by introducing a chromophore or a fluorophore into the molecule, which allows for sensitive detection by UV-visible or fluorescence detectors, respectively. journalajacr.comresearchgate.net The process involves reacting a specific functional group of the analyte with a derivatizing agent. researchgate.netfraunhofer.de

For this compound, the primary amino group (-NH₂) is the principal target for derivatization. The principle involves a specific reaction between this amino group and a labeling reagent to form a stable derivative. fraunhofer.de A wide array of reagents has been developed for the derivatization of primary amines, which are applicable to this compound for analytical purposes, particularly in chromatography. nih.gov

The selection of a derivatizing reagent depends on the analytical technique being employed and the desired sensitivity. Common reagents work by reacting with the amine to form a product with strong absorbance or fluorescence properties. For instance, phenyl isothiocyanate reacts with primary amines to form phenylthiourea (B91264) derivatives. scribd.com Other reagents, such as dansyl chloride and 9-fluorenylmethyl chloroformate (Fmoc-Cl), are highly fluorescent and can significantly improve detection limits. researchgate.netnih.gov

Below is a table of common derivatizing reagents suitable for modifying the primary amine functional group of this compound.

| Derivatizing Reagent | Abbreviation | Target Functional Group | Resulting Derivative Class | Detection Method |

| Phenyl isothiocyanate scribd.com | PITC | Primary Amine | Phenylthiourea | UV |

| 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester sigmaaldrich.com | DMQC-OSu | Primary Amine | Carboxamide | Fluorescence |

| 3,5-Dinitrobenzoyl chloride researchgate.net | DNB-Cl | Primary Amine | Benzamide | UV / Electrochemical |

| Dansyl chloride (1-Dimethylaminonaphthalene-5-sulfonyl chloride) researchgate.netnih.gov | Dansyl-Cl | Primary Amine | Sulfonamide | Fluorescence / MS |

| o-Phthalaldehyde (with a thiol) nih.gov | OPA | Primary Amine | Isoindole | Fluorescence |

| 9-Fluorenylmethyl chloroformate researchgate.netnih.gov | Fmoc-Cl | Primary Amine | Carbamate | Fluorescence / UV |

| 1-Fluoro-2,4-dinitrobenzene journalajacr.com | FDNB / Sanger's Reagent | Primary Amine | Dinitrophenyl-amine | UV |

| Benzoyl chloride researchgate.net | Primary Amine | Benzamide | UV |

To ensure a quantitative, rapid, and reproducible reaction, the conditions for derivatization must be carefully optimized. Several parameters significantly influence the efficiency and outcome of the derivatization process. researchgate.netnih.gov

pH: The pH of the reaction medium is critical, especially for the derivatization of amines. The reaction often requires the amine to be in its unprotonated, nucleophilic state. For many reagents, alkaline conditions (e.g., pH 9-11) are optimal to facilitate the reaction. researchgate.net For example, the derivatization of amines with 3,5-dinitrobenzoylchloride shows optimal results at a pH of 10.5. researchgate.net

Temperature: The reaction temperature can affect the rate of derivatization. While some reactions proceed rapidly at room temperature, others may require heating to ensure completion within a reasonable timeframe. scribd.comnih.gov For instance, derivatization with phenyl isothiocyanate is often carried out at 40°C. scribd.com

Reaction Time: The time allowed for the reaction is another key parameter. The goal is to find the shortest time required for the reaction to go to completion. researchgate.net Studies optimizing derivatization with 3,5-dinitrobenzoylchloride found 30 minutes to be a suitable reaction time. researchgate.net

Reagent Concentration: The concentration of the derivatizing agent must be sufficient to ensure all analyte molecules are derivatized. A molar excess of the reagent is typically used. However, an excessive amount can lead to interfering peaks in the chromatogram. scribd.comresearchgate.net The optimal concentration of 3,5-dinitrobenzoylchloride was found to be 10.0 mmol/L for derivatizing amphetamine, a related primary amine. researchgate.net

The following table summarizes optimized conditions reported for selected amine-derivatizing reagents.

| Reagent | Parameter | Optimized Condition |

| Phenyl isothiocyanate scribd.com | Buffer | Sodium bicarbonate-carbonate |

| Temperature | 40°C | |

| Time | 15 minutes | |

| 3,5-Dinitrobenzoyl chloride researchgate.net | pH | 10.5 |

| Time | 30 minutes | |

| Concentration | 10.0 mmol/L | |

| 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate nih.gov | Temperature | Room Temperature (24°C) |

| Time | A few seconds |

Spectroscopic Characterization and Structural Elucidation of 2 Phenylethynamine and Its Derivatives

Advanced Spectroscopic Techniques for Ynamine Structure Determination

Ynamines, including 2-phenylethynamine, are a class of organic compounds characterized by a carbon-carbon triple bond adjacent to a nitrogen atom. The elucidation of their structure requires a multi-faceted analytical approach. numberanalytics.comelsevier.com Key spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) and Raman spectroscopy are indispensable tools for this purpose. numberanalytics.comstudypug.comsolubilityofthings.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. numberanalytics.com By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom can be established. ipb.ptlibretexts.org

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the phenyl ring and the amine group. The aromatic protons typically appear in the downfield region (around 7.2-7.4 ppm), while the chemical shift of the amine protons can vary depending on the solvent and concentration. researchgate.netchemicalbook.com

The ¹³C NMR spectrum provides information about the carbon skeleton. The carbons of the ethynyl (B1212043) group in ynamines are particularly characteristic, with the Cα (adjacent to the nitrogen) appearing at a different chemical shift than the Cβ.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguously assigning all proton and carbon signals, especially in more complex derivatives of this compound. ipb.pt These techniques reveal correlations between protons that are coupled to each other (COSY) and between protons and the carbons they are attached to (HSQC) or separated by two or three bonds (HMBC). ipb.pt

Table 1: Representative NMR Data for Phenethylamine (B48288) Derivatives

| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Phenylethylamine | D₂O | 7.35 (m, 5H, Ar-H), 3.25 (t, 2H, CH₂-N), 2.95 (t, 2H, Ar-CH₂) | 138.5 (Ar-C), 129.2 (Ar-CH), 128.9 (Ar-CH), 126.8 (Ar-CH), 44.1 (CH₂-N), 38.2 (Ar-CH₂) |

| 2-Phenylethanol | CDCl₃ | 7.35 (m, 2H), 7.27 (m, 3H), 3.86 (t, J = 6.7 Hz, 2H), 2.89 (t, J = 6.7 Hz, 2H) | Not explicitly provided |

This table presents data for related compounds to illustrate typical chemical shifts. Specific data for this compound may vary. Data sourced from hmdb.carsc.orghmdb.ca.

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of a compound. numberanalytics.comsolubilityofthings.com In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. numberanalytics.comacs.org

The fragmentation pattern observed in the mass spectrum offers valuable structural information. orgchemboulder.com The fragmentation of ynamines is influenced by the presence of the nitrogen atom and the triple bond. A common fragmentation pathway for amines is the cleavage of the bond alpha to the nitrogen atom, which can lead to the formation of a stable iminium ion. libretexts.org For this compound, this would involve the cleavage of the bond between the ethyl group and the phenyl ring, or the C-C bond adjacent to the nitrogen. Analyzing these fragment ions helps to piece together the structure of the original molecule. uab.edu Electron impact (EI) ionization is a common method that induces fragmentation. orgchemboulder.com

Table 2: Key Mass Spectrometry Data for Phenethylamine

| Ionization Method | Key Fragments (m/z) | Interpretation |

| Electron Impact (EI) | 121 (M⁺), 91, 30 | Molecular ion, Tropylium ion (C₇H₇⁺), CH₂NH₂⁺ |

This table shows typical fragmentation for the related compound phenethylamine. Data sourced from chemicalbook.commassbank.eu.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. edinst.com Specific functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy an excellent method for identifying the presence of these groups. solubilityofthings.comunizar-csic.es

For this compound, the most characteristic IR absorption would be the stretching vibration of the carbon-carbon triple bond (C≡C) of the ynamine functionality. This typically appears in the region of 2100-2260 cm⁻¹. The N-H stretching vibrations of the amine group would be observed in the region of 3300-3500 cm⁻¹. The aromatic C-H and C=C stretching vibrations would also be present. researchgate.netresearchgate.net

Raman spectroscopy is particularly sensitive to non-polar bonds and can provide complementary information. su.se The C≡C stretch in ynamines is often a strong band in the Raman spectrum. researchgate.netgoogle.com Comparing the IR and Raman spectra can help in the assignment of vibrational modes, as some modes may be strong in one technique and weak or absent in the other. spectroscopyonline.comamericanpharmaceuticalreview.com

Table 3: Characteristic Vibrational Frequencies for Ynamines and Related Structures

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C≡C (Ynamine) | Stretch | 2100 - 2260 |

| N-H (Amine) | Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aromatic C=C | Stretch | 1450 - 1600 |

This table provides general ranges for the indicated functional groups. Specific values for this compound may differ. Data sourced from researchgate.netresearchgate.netscirp.orgresearchgate.net.

X-ray Crystallography for Solid-State Structural Analysis

To obtain the X-ray crystal structure of this compound or its derivatives, a suitable single crystal of the compound must first be grown. wikipedia.org The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of the atoms can be determined. libretexts.org

X-ray crystallography has been successfully used to determine the structures of various ynamine derivatives and related compounds, providing invaluable insights into their molecular geometry. rsc.orgsciensage.info For instance, studies on related heterocyclic compounds synthesized from ynamines have confirmed their structures through single-crystal X-ray diffraction. rsc.org This technique would unambiguously determine the bond lengths of the C≡C triple bond and the C-N bond in this compound, as well as the geometry around the nitrogen atom and the orientation of the phenyl group.

Applications of 2 Phenylethynamine in Advanced Organic Synthesis

Role as a Synthetic Intermediate and Precursor in Fine Chemical Synthesis

2-Phenylethynamine serves as a crucial intermediate and precursor in the synthesis of fine chemicals, which are pure, single substances produced in limited quantities and valued for their specific properties. The inherent reactivity of the ynamine functionality, characterized by the electron-donating amino group conjugated with the carbon-carbon triple bond, makes it a potent nucleophile and a versatile partner in a variety of organic transformations. This reactivity is harnessed to introduce the phenylethynylamino moiety into target molecules, which can then be further elaborated to construct more complex structures.

The compound's utility as a precursor is evident in its application in multi-component reactions, where its constituent parts are incorporated into the final product in a single synthetic operation. This approach offers significant advantages in terms of efficiency and atom economy. For instance, derivatives of this compound, such as 2-(phenylethynyl)aniline, have been employed in palladium-catalyzed multi-component reactions with formaldehyde and alcohols to afford substituted indoles, a key structural motif in many biologically active compounds.

Synthesis of Complex Molecular Architectures through Phenylethynamine Chemistry

The unique reactivity of this compound and its derivatives facilitates the synthesis of intricate and sterically demanding molecular architectures. The linear geometry of the alkyne and the reactivity of the amino group provide a powerful tool for constructing cyclic and polycyclic systems.

Asymmetric Transformations and Catalytic Reactions, e.g., Diels-Alder and Ficini Reactions

The development of asymmetric transformations involving this compound is a significant area of research, aiming to produce enantiomerically pure compounds with specific biological activities. While direct asymmetric applications of this compound are an evolving field, the broader class of ynamines and related structures have been successfully employed in various catalytic asymmetric reactions.

The Diels-Alder reaction , a powerful tool for the formation of six-membered rings, typically involves a conjugated diene and a dienophile. nih.gov While there is a lack of specific documented examples of this compound itself acting as a dienophile in the literature, ynamines, in general, can be considered as potential partners in [4+2] cycloaddition reactions due to the electron-rich nature of the triple bond. The development of catalytic and asymmetric versions of such reactions would further expand the synthetic utility of this compound.

The Ficini reaction , a [2+2] cycloaddition between an ynamine and an electron-deficient alkene, provides a direct route to functionalized cyclobutene derivatives. nih.govbaranlab.org This reaction has seen a resurgence with the use of more stable ynamides (acylated ynamines). Recent studies have demonstrated the Lewis acid-catalyzed Ficini reaction between ynamides and acrylates, leading to the stereoselective synthesis of aminocyclobutanes. nih.govbaranlab.org Given that ynamides are readily prepared from ynamines like this compound, this methodology offers an indirect yet powerful application of this compound in the construction of four-membered rings.

| Reaction Type | Reactants | Product Type | Key Features |

|---|---|---|---|

| Diels-Alder Reaction | Diene + Ynamine (as dienophile) | Substituted Cyclohexene Derivatives | Potential for [4+2] cycloaddition to form six-membered rings. |

| Ficini Reaction | Ynamide + Electron-deficient alkene | Aminocyclobutene Derivatives | Lewis acid-catalyzed [2+2] cycloaddition; provides access to four-membered rings. nih.govbaranlab.org |

Utilization in Heterocyclic Compound Synthesis

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. This compound and its derivatives have proven to be valuable synthons for the construction of a variety of nitrogen-containing heterocyclic frameworks.

Formation of Indole (B1671886) and Related Nitrogen Heterocycles

The indole scaffold is a privileged structure found in numerous natural products and pharmaceuticals. A significant application of this compound derivatives is in the synthesis of indoles. For instance, 2-(phenylethynyl)aniline, readily accessible from this compound, undergoes cyclization reactions to form 2-substituted indoles. Palladium-catalyzed processes have been developed for the heteroannulation of o-haloanilines with phenylacetylene (B144264) (a related alkyne) to produce 2-phenylindoles in a one-pot reaction.

Integration into Diverse Heterocyclic Frameworks

Beyond indoles, the versatile reactivity of this compound can be exploited for the synthesis of a broader range of heterocyclic systems.

Isoquinolines: The 2-phenylethylamine backbone is a common starting point for the synthesis of isoquinolines through reactions like the Bischler-Napieralski and Pictet-Spengler cyclizations. acs.org Hydrogenation of the alkyne in this compound would provide the corresponding 2-phenylethylamine, thus making it a valuable precursor for this important class of alkaloids. organic-chemistry.org

Quinolines, Pyrazoles, and Pyridines: While direct, well-documented examples of this compound in the synthesis of quinolines, pyrazoles, and pyridines are not abundant in the readily available literature, the fundamental reactivity of the ynamine functionality suggests its potential in such transformations. For instance, the condensation of ynamines with appropriate precursors could, in principle, lead to the formation of these heterocyclic rings. General synthetic methods for these heterocycles often involve precursors that could potentially be derived from this compound. mdpi.commdpi.comgalchimia.comorganic-chemistry.org For example, the Bohlmann-Rahtz pyridine synthesis involves the condensation of enamines with ethynylketones, highlighting the utility of alkyne precursors in pyridine synthesis. organic-chemistry.org Similarly, pyrazole synthesis often involves the reaction of hydrazines with β-dicarbonyl compounds or alkynes. mdpi.comnih.gov

| Heterocycle | Synthetic Approach Involving this compound or its Derivatives | Key Reaction Type |

|---|---|---|

| Indoles | Cyclization of 2-(phenylethynyl)aniline derivatives. | Palladium-catalyzed heteroannulation. |

| Isoquinolines | Hydrogenation of this compound to 2-phenylethylamine followed by cyclization. acs.org | Bischler-Napieralski, Pictet-Spengler. acs.org |

| Quinolines | Potential for use as a precursor in various established quinoline syntheses. mdpi.comnih.gov | Condensation, Cyclization. |

| Pyrazoles | Potential reaction with hydrazine derivatives. mdpi.comnih.gov | [3+2] Cycloaddition. |

| Pyridines | Potential precursor for enamine or ethynylketone components in pyridine synthesis. organic-chemistry.org | Condensation, Cyclodehydration. organic-chemistry.org |

Development of Novel Synthetic Reagents and Methodologies

The unique electronic properties of this compound make it an attractive scaffold for the development of novel synthetic reagents. The high reactivity of ynamines, while synthetically useful, can also lead to instability. By converting ynamines into more stable ynamides (by acylation of the nitrogen atom), their utility as reagents can be enhanced. nih.govbohrium.com

Ynamide coupling reagents have emerged as a significant advancement in peptide synthesis. nih.govbohrium.com These reagents, derived from ynamines, facilitate the formation of amide bonds with low racemization, a critical aspect of peptide chemistry. nih.gov The development of scalable, one-step synthetic methods for ynamide coupling reagents from inexpensive starting materials underscores their practical importance. nih.gov

Furthermore, the chiral nature of derivatives of this compound can be exploited to create chiral reagents and catalysts for asymmetric synthesis. For example, optically active α-phenylethylamine has been widely used as a chiral auxiliary and in the development of organocatalysts. nih.govresearchgate.net The structural similarity suggests that chiral derivatives of this compound could find similar applications, opening new avenues for asymmetric catalysis.

Computational Chemistry Investigations of 2 Phenylethynamine Systems

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are at the forefront of understanding the intrinsic properties of molecules. These methods solve the Schrödinger equation to determine the electronic structure and energy of a system.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. It offers a good balance between accuracy and computational cost, making it suitable for studying a range of molecular properties.

For a molecule like 2-phenylethynamine, DFT studies can be employed to predict its optimized geometry, electronic properties, and various energetic parameters. These calculations can provide valuable data on bond lengths, bond angles, dihedral angles, and the distribution of electronic charge within the molecule. Furthermore, DFT can be used to calculate key molecular descriptors related to reactivity, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of a molecule's chemical stability and reactivity. careerchem.com

A molecular electrostatic potential (MEP) map can also be generated using DFT. This map illustrates the charge distribution on the molecule's surface, identifying electron-rich regions (susceptible to electrophilic attack) and electron-poor regions (prone to nucleophilic attack).

While specific, in-depth DFT studies exclusively focused on this compound are not widely available in the public literature, the following table illustrates the type of data that such a study would typically generate.

Table 1: Hypothetical DFT-Calculated Molecular Properties of this compound (Note: The following values are illustrative and not from a published study on this compound)

| Property | Calculated Value | Method/Basis Set |

|---|---|---|

| Optimized Ground State Energy | -383.5 Hartree | B3LYP/6-311++G(d,p) |

| Dipole Moment | 1.5 Debye | B3LYP/6-311++G(d,p) |

| HOMO Energy | -5.8 eV | B3LYP/6-311++G(d,p) |

| LUMO Energy | -0.9 eV | B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap | 4.9 eV | B3LYP/6-311++G(d,p) |

Ab initio methods are quantum chemistry calculations that are based on first principles, without the inclusion of experimental data or empirical parameters. These methods are often more computationally demanding than DFT but can provide highly accurate results for reaction energies and barrier heights.

One area where ab initio calculations have been applied in relation to this compound is in the study of its formation pathways. For instance, research into the interstellar formation of nitrogen-containing aromatic compounds has explored the reaction of the amino radical (•NH₂) with the phenylethynyl radical (C₆H₅C≡C•). uhmreactiondynamics.org This study, employing high-level ab initio methods, determined that these radicals can recombine without an energy barrier to form this compound. uhmreactiondynamics.org The subsequent cyclization and isomerization steps to form indole (B1671886) were also investigated. uhmreactiondynamics.org

Table 2: Calculated Energetics for the Formation of Indole from this compound Intermediates

| Reaction Step | Relative Energy (kJ mol⁻¹) | Computational Level |

|---|---|---|

| Amino (13) + Phenylethynyl (17) → this compound (i11) | Barrierless | G3(MP2,CC)//ωB97X-D/6-311G(d,p) uhmreactiondynamics.org |

| Overall Reaction to Indole (2) | -658 | G3(MP2,CC)//ωB97X-D/6-311G(d,p) uhmreactiondynamics.org |

Molecular Dynamics Simulations for Conformational and Solution Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide detailed information about the dynamic behavior of systems, including conformational changes, solvent effects, and intermolecular interactions.

For this compound, MD simulations could be particularly insightful for understanding its behavior in different environments, such as in aqueous solution where it is known to ionize as an acid. acs.orgcareerchem.comcareerchem.com Simulations could model the interactions between this compound and water molecules, providing a dynamic picture of the solvation process and the proton transfer event associated with its acidic character. Furthermore, MD simulations can be used to explore the conformational landscape of the molecule, identifying stable conformers and the energy barriers between them. This is particularly relevant for understanding how the molecule's shape influences its reactivity and interactions with other molecules. While specific MD studies on this compound are not readily found, the technique holds significant promise for future research.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry can be a powerful tool for predicting various spectroscopic parameters, such as vibrational frequencies (IR and Raman), and nuclear magnetic resonance (NMR) chemical shifts. These theoretical predictions can aid in the interpretation of experimental spectra and can be used to identify and characterize molecules, especially transient or reactive species.

DFT and ab initio methods can be used to calculate the harmonic vibrational frequencies of this compound. researchgate.net These calculated frequencies can then be compared with experimental IR and Raman spectra. While experimental work has utilized IR spectroscopy to identify this compound produced via flash vacuum pyrolysis, detailed computational studies validating these spectra are not prominent in the literature. researchgate.net A thorough computational study would involve calculating the vibrational modes and their corresponding intensities and comparing them with the experimental data to confirm the assignments of the observed spectral bands.

Development of Machine Learning Potentials for Phenylethynamine Systems

In recent years, machine learning (ML) has emerged as a transformative tool in computational chemistry. Machine learning potentials (MLPs) are a particularly exciting development, where ML models are trained on large datasets of quantum mechanical calculations to create highly accurate and computationally efficient interatomic potentials. These MLPs can then be used to run large-scale molecular dynamics simulations with an accuracy approaching that of the underlying quantum mechanical method, but at a fraction of the computational cost.

The development of a specific MLP for this compound systems would require generating a substantial dataset of its potential energy surface through numerous quantum chemical calculations. This dataset would then be used to train a neural network or other ML model. Once developed, such a potential could be used to simulate the dynamics of large systems containing this compound over long timescales, enabling the study of complex phenomena such as polymerization, self-assembly, or interactions with surfaces and biomolecules. While the development of MLPs for a wide range of materials is an active area of research, specific potentials for this compound have not yet been reported.

Potential Applications of 2 Phenylethynamine Derivatives in Advanced Materials Science

Precursors for Specialized Organic and Polymeric Materials

The presence of both a polymerizable acetylene (B1199291) group and a nucleophilic amine group in the 2-phenylethynamine scaffold allows for the synthesis of a diverse range of polymers. These functional groups can be independently or concertedly involved in various polymerization reactions, leading to materials with unique thermal, mechanical, and electronic properties.

The polymerization of monomers containing carbon-carbon triple bonds, such as the ethynyl (B1212043) group in this compound derivatives, can proceed through several mechanisms to form conjugated polymers. These polymers, characterized by an extended system of alternating single and double bonds, are known for their interesting electronic and optical properties. For instance, polymers derived from substituted acetylenes are often semiconductors.

Furthermore, the amine functionality of this compound derivatives serves as a reactive site for condensation polymerization. This type of polymerization involves the reaction between two different functional groups, with the elimination of a small molecule like water. By reacting this compound derivatives with molecules containing carboxylic acid or acyl chloride groups, it is possible to form polyamides. Polyamides are a class of polymers known for their high strength and thermal stability.

A particularly relevant class of polymers that can be synthesized using this compound derivatives are polyimides. A patent has described the use of this compound in the context of creating acetylene-terminated polyimide oligomers. google.com These materials are valued for their exceptional thermal stability, chemical resistance, and mechanical properties, making them suitable for applications in the aerospace and electronics industries. The general approach to forming such polymers is outlined in the table below.

| Polymerization Type | Reacting Functional Groups on Monomers | Resulting Polymer Linkage | Potential Polymer Class |

| Condensation | Amine (–NH₂) + Carboxylic Acid (–COOH) | Amide (–CO–NH–) | Polyamide |

| Condensation | Amine (–NH₂) + Acyl Chloride (–COCl) | Amide (–CO–NH–) | Polyamide |

| Condensation | Amine (–NH₂) + Dicarboxylic Anhydride | Imide | Polyimide |

| Addition | Ethynyl (–C≡CH) | Polyene backbone | Conjugated Polymer |

The specific properties of the resulting polymers can be finely tuned by introducing various substituents onto the phenyl ring of the this compound monomer. These modifications can influence factors such as solubility, processability, and the final electronic and thermal characteristics of the polymer. rsc.org For example, the introduction of flexible side chains can improve the solubility of otherwise rigid polymer backbones. physicsjournal.net

Integration into Organic-Inorganic Hybrid Systems

Organic-inorganic hybrid materials are composites that combine the properties of both organic and inorganic components at the molecular or nanometer scale. wikipedia.orgu-tokyo.ac.jp These materials have garnered significant interest due to their potential for synergistic properties that are not present in the individual components. This compound derivatives are excellent candidates for the organic part of such hybrids due to their ability to interact with and functionalize inorganic materials.

The integration of these derivatives into hybrid systems can be broadly categorized based on the nature of the interaction between the organic and inorganic phases:

Class I Hybrids: In these systems, the organic and inorganic components are linked by weak interactions, such as hydrogen bonds or van der Waals forces. The amine group of a this compound derivative can form hydrogen bonds with hydroxyl groups present on the surface of many inorganic materials like silica (B1680970) or metal oxides.

Class II Hybrids: These materials feature strong covalent or ionic-covalent bonds between the organic and inorganic constituents. The amine group of this compound can be used to form covalent linkages with the surface of an inorganic material. nih.gov

A prominent strategy for creating these hybrid materials is the functionalization of inorganic nanoparticles or surfaces with organic molecules. The amine group in this compound derivatives can act as a robust anchoring point to various inorganic substrates. For example, amine-containing molecules can be grafted onto the surface of inorganic adsorbents to enhance their properties for applications like water treatment. mdpi.com

One of the most sophisticated classes of organic-inorganic hybrid materials are Metal-Organic Frameworks (MOFs), which are crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. uah.es While specific examples using this compound derivatives as the primary linker were not found, the fundamental principles of MOF synthesis suggest their potential utility. A derivative of this compound functionalized with a carboxylic acid group, for instance, could serve as a linker to build novel MOF structures.

Another important area is the functionalization of polyoxometalates (POMs), which are large, anionic metal-oxo clusters. rsc.org Research has shown that organic amino compounds can react with POMs to form organoimido derivatives, creating a class of molecular organic-inorganic hybrids. rsc.org This process covalently grafts the organic molecule onto the surface of the inorganic cluster, potentially modifying its electronic properties and solubility. A this compound derivative could be used in a similar fashion, leading to a hybrid material that combines the redox activity of the POM with the electronic and structural features of the phenylethynyl moiety.

The table below summarizes the key aspects of integrating this compound derivatives into hybrid systems.

| Hybrid System Component | Role of this compound Derivative | Type of Interaction | Potential Hybrid Material |

| Inorganic Nanoparticle (e.g., Silica, ZnO) | Surface modifying agent | Covalent or hydrogen bonding | Functionalized Nanoparticles |

| Metal-Organic Framework (MOF) | Organic linker (if further functionalized) | Covalent (coordinative) | Novel MOF |

| Polyoxometalate (POM) | Organic functionalizing group | Covalent (organoimido linkage) | Organoimido-POM hybrid |

| Inorganic Surface (e.g., electrode) | Self-assembled monolayer component | Covalent or physisorption | Modified Electrode Surface |

The development of these hybrid materials opens up possibilities for applications in catalysis, sensing, and electronics, where the precise control over the interface between the organic and inorganic components is crucial for achieving desired functionalities.

常见问题

Basic Research Questions

Q. What are the standard methods for synthesizing 2-phenylethylamine in academic laboratories?

- Methodology : Common synthesis routes include the reduction of phenylacetonitrile via catalytic hydrogenation (e.g., using Raney nickel) or the Gabriel synthesis starting from benzyl chloride and potassium phthalimide. Post-synthesis purification typically involves distillation or recrystallization. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C), mass spectrometry (MS), and elemental analysis to confirm molecular structure and purity .

- Critical Note : Always cross-reference spectral data with literature values (e.g., CAS 64-04-0) and report melting/boiling points to validate compound identity .

Q. How should researchers characterize the purity of 2-phenylethylamine for reproducibility?

- Methodology : Use high-performance liquid chromatography (HPLC) with UV detection or gas chromatography (GC) paired with flame ionization detection (FID). Quantify impurities (e.g., residual solvents) via headspace GC. Purity thresholds (>98%) should align with peer-reviewed standards, and batch-specific certificates of analysis (COA) must be retained .

- Validation : Compare results with published physicochemical properties (e.g., density: 0.94 g/mL, refractive index: 1.526) to detect deviations .

Q. What safety protocols are essential when handling 2-phenylethylamine in the laboratory?

- Protocols : Use fume hoods, nitrile gloves, and safety goggles due to its skin/eye irritation risks (GHS Hazard Codes: H315, H319). Store in air-tight containers away from oxidizers. Spill management requires neutralization with dilute acetic acid followed by absorption with inert material .

- Documentation : Maintain Safety Data Sheets (SDS) and adhere to UN 2922 regulations for flammable liquids .

Advanced Research Questions

Q. How can researchers optimize synthetic yields of 2-phenylethylamine while minimizing byproducts?

- Experimental Design : Conduct factorial experiments to assess variables (temperature, catalyst loading, reaction time). Use response surface methodology (RSM) to model optimal conditions. For example, reducing phenylacetonitrile at 50–60°C with Pd/C may enhance selectivity .

- Data Analysis : Employ ANOVA to identify significant factors and quantify uncertainty in yield measurements (e.g., ±2% SD) .

Q. What analytical techniques resolve contradictions in reported solubility data for 2-phenylethylamine?

- Methodology : Replicate solubility tests (e.g., in water, ethanol) under controlled conditions (25°C, pH 7). Use Karl Fischer titration to quantify water content in solvents. Conflicting data (e.g., 42 g/L vs. "slightly soluble") may arise from impurities or measurement techniques .

- Resolution : Report solvent grade, equilibration time, and agitation method to standardize protocols .

Q. How do researchers evaluate the stability of 2-phenylethylamine in biological matrices (e.g., plasma) for pharmacokinetic studies?

- Protocol : Spike 2-phenylethylamine into plasma and incubate at 37°C. Withdraw aliquots at intervals (0, 1, 3, 6, 24h) and quantify degradation via LC-MS/MS. Include stabilizers (e.g., sodium azide) to inhibit microbial growth. Compare half-life () across matrices .

- Statistical Rigor : Use non-compartmental analysis (NCA) to calculate degradation kinetics and report confidence intervals .

Q. What strategies mitigate enantiomeric interference in studies involving chiral derivatives of 2-phenylethylamine?

- Chromatographic Resolution : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC separation. Validate enantiopurity via circular dichroism (CD) spectroscopy .

- Synthetic Control : Employ asymmetric catalysis (e.g., chiral ligands in hydrogenation) to favor desired enantiomers. Characterize products using polarimetry (e.g., specific rotation: −40° for L-1-phenylethylamine) .

Ethical and Reproducibility Considerations

Q. How should researchers address ethical concerns in behavioral studies involving 2-phenylethylamine derivatives?

- Compliance : Obtain approval from Institutional Animal Care and Use Committees (IACUC) or ethics boards for in vivo models. For human studies, ensure informed consent and anonymize data per Declaration of Helsinki guidelines .

- Transparency : Disclose conflicts of interest (e.g., funding sources) and adhere to ARRIVE or CONSORT reporting standards .

Q. What steps ensure reproducibility when publishing 2-phenylethylamine-related data?

- Documentation : Provide raw data (e.g., NMR spectra, chromatograms) in supplementary materials. Specify instrument models (e.g., Bruker Avance III HD 400 MHz), software versions, and calibration protocols .

- Metadata : Report batch-specific details (e.g., CAS 64-04-0, purity ≥98%) and environmental conditions (humidity, temperature) during experiments .

Data Presentation Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。